molecular formula C10H9BrClN3O2 B8250290 Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate

Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B8250290
M. Wt: 318.55 g/mol
InChI Key: KOCMMXMAMMUSAK-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bromo substituent at position 3, chloro at position 7, methyl at position 2, and an ethyl carboxylate group at position 3. The bromo and chloro substituents enhance electrophilic reactivity and stability, making this compound a key intermediate for further functionalization in drug discovery .

Properties

IUPAC Name

ethyl 3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3O2/c1-3-17-10(16)6-4-7(12)15-9(13-6)8(11)5(2)14-15/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCMMXMAMMUSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=NN2C(=C1)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors, such as 3-amino-4-bromo-5-chloropyrazole and ethyl acetoacetate, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

    Introduction of the ester group: The esterification reaction is carried out by reacting the intermediate with ethyl chloroformate in the presence of a base such as triethylamine.

    Bromination and chlorination: The final step involves the selective bromination and chlorination of the pyrazolo[1,5-a]pyrimidine core to introduce the bromine and chlorine substituents at the desired positions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine and chlorine substituents can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. It is utilized as a reagent in various organic transformations, facilitating the development of new chemical entities with potential applications in various fields.

Biology

The compound has garnered attention for its potential biological activities:

  • Antimicrobial Activity : Research indicates that pyrazolo derivatives exhibit antimicrobial properties. This compound may inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties : Studies have shown that similar pyrazolo compounds can induce cell cycle arrest and apoptosis in tumor cells. This compound may target cancer cells effectively by inhibiting specific enzymes involved in metabolic pathways, such as CAMKK2, which is associated with several cancers .

Medicine

In medicinal chemistry, this compound is investigated for its potential as a lead compound in drug discovery and development. Its ability to interact with specific molecular targets suggests it could be developed into therapeutics aimed at treating various diseases.

Industry

This compound is also explored in the development of new materials such as dyes and pigments due to its unique structural features. Its stability and reactivity make it suitable for industrial applications.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate depends on its specific application. In biological systems, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of their functions. The exact pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Substituent Profiles and Physical Properties

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Melting Point (°C) Key References
Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate 3-Br, 7-Cl, 2-Me, 5-COOEt C₁₁H₁₀BrClN₃O₂ 335.57 Not reported
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-Me, 2-Ph, 5-COOEt C₁₇H₁₅N₃O₂ 293.32 Not reported
Methyl 2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate 2-Me, 7-O, 3-Ph, 5-COOMe C₁₅H₁₃N₃O₃ 283.28 177–178
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-(3-MeOPh), 7-CF₃, 3-COOEt C₁₇H₁₄F₃N₃O₃ 365.31 Not reported
Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate 7-Cl, 5-COOEt C₉H₈ClN₃O₂ 225.63 Not reported

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromo (3-Br) and chloro (7-Cl) substituents increase electrophilicity, enhancing reactivity in cross-coupling reactions compared to methyl or phenyl groups .
  • Solubility : Ethyl carboxylate esters generally exhibit lower solubility than methyl analogs, as seen in methyl 7-oxo derivatives (melting points >177°C) .

Key Observations :

  • Halogenation : Bromination/chlorination steps (e.g., at position 3 or 7) are critical for introducing reactive sites for further derivatization .
  • Cross-Coupling : Buchwald–Hartwig reactions enable aryl/heteroaryl substitutions at position 5, with yields varying significantly (47–89%) based on catalyst systems .

Biological Activity

Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and drug development. Its unique structure, characterized by specific halogen substitutions and a carboxylate group, enhances its potential as a therapeutic agent.

Chemical Structure and Properties

  • Molecular Formula : C10H9BrClN3O2
  • CAS Number : 2107098-14-4
  • Molecular Weight : 292.55 g/mol

The compound's structure allows for a variety of chemical reactions, including substitution, oxidation-reduction, and hydrolysis, which are essential for its biological activity and potential therapeutic applications.

Mechanisms of Biological Activity

This compound has been studied for its potential mechanisms of action in various biological systems:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting CAMKK2, a serine/threonine kinase associated with several cancers. Inhibition of CAMKK2 leads to reduced cell proliferation and increased apoptosis in cancer cell lines .
  • Antimicrobial Activity : Research indicates that pyrazolo derivatives exhibit antimicrobial properties. This compound may inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Properties : The compound's structural features suggest it could target cancer cells effectively. Studies have indicated that similar pyrazolo compounds can induce cell cycle arrest and apoptosis in tumor cells .

Research Findings and Case Studies

Recent studies have explored the biological activities of this compound through various assays:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme Inhibition Inhibits CAMKK2; reduces cell proliferation
Antimicrobial Effective against multiple bacterial strains
Anticancer Induces apoptosis in cancer cell lines

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors:

  • Formation of the Pyrazolo Core : Cyclization of 3-amino-4-bromo-5-chloropyrazole with ethyl acetoacetate.
  • Esterification : Reaction with ethyl chloroformate to introduce the ethyl ester group.
  • Halogenation : Selective bromination and chlorination to achieve the desired substitutions.

Q & A

[Basic] What synthetic routes are commonly used to prepare Ethyl 3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate, and how are reaction conditions optimized?

Methodological Answer:
The compound is synthesized via condensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate under reflux in ethanol, followed by halogenation steps. For example, 7-chloro derivatives are prepared by treating hydroxyl precursors with phosphorus oxychloride (POCl₃) in 1,4-dioxane under reflux, as described for structurally similar compounds . Optimization of reaction conditions (e.g., solvent choice, temperature, and catalyst) is critical. Evidence from analogous syntheses shows that ethanol or THF with LiHMDS as a base can improve yields . Column chromatography (petroleum ether/ethyl acetate) and recrystallization (cyclohexane/CH₂Cl₂) are standard purification methods .

[Basic] Which spectroscopic and crystallographic techniques validate the structure of this compound?

Methodological Answer:

  • Spectroscopy: ¹H/¹³C NMR confirms substituent positions and integration ratios. For example, methyl groups at C2 and C7 appear as singlets (δ 2.4–2.6 ppm), while aromatic protons show splitting patterns consistent with the pyrazolo[1,5-a]pyrimidine core . IR identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and NH/OH bonds if present .
  • Crystallography: X-ray diffraction (using SHELX programs) reveals planar fused rings (dihedral angles <1.5° between pyrazole and pyrimidine rings) and intermolecular interactions like C–H···O/N hydrogen bonds (3.426 Å centroid distances for π–π stacking) .

[Advanced] How do researchers address regioselectivity challenges during substitution reactions on the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer:
Regioselectivity is controlled by electronic and steric factors. Bromine at C3 directs cross-coupling reactions (e.g., Suzuki-Miyaura) to that position. For example, 3-bromo derivatives undergo arylation at C3 using XPhosPdG2/XPhos catalysts to prevent debromination . Computational modeling (DFT) predicts reactive sites by analyzing electron density distribution, while crystallographic data validates substituent orientation .

[Advanced] What methodologies enable Suzuki-Miyaura cross-coupling of the bromo substituent in this compound?

Methodological Answer:
The C3-bromo group is functionalized via Suzuki-Miyaura reactions using aryl/heteroaryl boronic acids. Key steps:

  • Catalyst: XPhosPdG2/XPhos tandem system minimizes side reactions (e.g., debromination) .
  • Conditions: Microwave-assisted heating (80–120°C) in DMF/H₂O with K₂CO₃ accelerates coupling .
  • Validation: Post-reaction LC-MS and ¹⁹F NMR (for trifluoromethyl derivatives) confirm product identity .

[Advanced] How can researchers resolve contradictions in NMR data interpretation for substituted pyrazolo[1,5-a]pyrimidines?

Methodological Answer:
Overlapping signals (e.g., C5/C7 methyl groups) are resolved using:

  • 2D NMR: HSQC and HMBC correlate protons with carbon shifts, distinguishing adjacent substituents .
  • X-ray data: Crystallographic bond lengths and angles validate substituent positions .
  • Isotopic labeling: ¹⁵N/¹³C-labeled precursors clarify ambiguous couplings .

[Basic] What purification techniques are effective for halogenated pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Chromatography: Silica gel columns with petroleum ether/ethyl acetate (8:2 to 9:1) separate polar impurities .
  • Recrystallization: Cyclohexane/CH₂Cl₂ (1:1) or ethanol yields high-purity crystals .
  • HPLC: Reverse-phase C18 columns resolve closely related isomers .

[Advanced] How do electron-withdrawing groups (Br, Cl) influence the compound’s reactivity and stability?

Methodological Answer:

  • Reactivity: Bromine at C3 enhances electrophilicity, facilitating nucleophilic substitution or cross-coupling . Chlorine at C7 deactivates the ring toward electrophilic attack.
  • Stability: Halogens increase melting points (e.g., 233–268°C for chloro/bromo derivatives) and reduce solubility in polar solvents .
  • Computational analysis: Hammett constants (σₚ for Cl = +0.23, Br = +0.26) predict substituent effects on reaction rates .

[Basic] What role do hydrogen bonds play in the crystal packing of this compound?

Methodological Answer:
Intermolecular C–H···O/N bonds (e.g., C12–H12···O1, 2.5 Å) form inversion dimers, while π–π stacking (3.426 Å) stabilizes 3D networks. These interactions are critical for predicting solubility and crystallinity . Graph set analysis (Etter’s formalism) classifies hydrogen-bonding patterns, aiding polymorph prediction .

[Advanced] How are structure-activity relationships (SAR) studied for pyrazolo[1,5-a]pyrimidine derivatives?

Methodological Answer:

  • Substituent variation: Introducing methyl, phenyl, or trifluoromethyl groups at C2/C7 modulates bioactivity (e.g., COX-2 inhibition) .
  • Biological assays: MAO-B inhibition (IC₅₀ values in µM range) is tested via fluorometric assays .
  • Molecular docking: Ligand-receptor interactions (e.g., with CRF1 or HMG-CoA reductase) are modeled using AutoDock .

[Advanced] What strategies mitigate side reactions during halogenation or cross-coupling?

Methodological Answer:

  • Halogenation: Using POCl₃ in 1,4-dioxane with Et₃N minimizes hydrolysis side products .
  • Cross-coupling: Catalytic systems (e.g., XPhosPdG2) suppress protodehalogenation. Low temperatures (0°C) stabilize reactive intermediates .
  • Inert atmosphere: Argon prevents oxidation of sensitive intermediates (e.g., boronic acids) .

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